molecular formula Si2W B075984 二硅化钨 CAS No. 12039-88-2

二硅化钨

货号: B075984
CAS 编号: 12039-88-2
分子量: 240.01 g/mol
InChI 键: WQJQOUPTWCFRMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tungsten silicide (WSi) is a metal silicide of tungsten, a refractory metal with a high melting point and excellent electrical and thermal conductivity. It is used in a variety of applications, from electronic components to medical implants. WSi has a unique combination of properties, such as low toxicity, high electrical conductivity, and excellent thermal stability. Its low toxicity makes it an ideal material for medical implants, while its high electrical conductivity makes it suitable for use in electronic components. WSi is also used in a variety of laboratory experiments, due to its high thermal stability and low cost.

科学研究应用

微电子学

WSi₂ 因其低电阻率和高热稳定性而被广泛应用于微电子行业 . 它作为硅集成电路 (SICs) 中的栅极和互连金属化的材料。 该化合物形成肖特基势垒的能力使其成为半导体器件的理想选择 .

陶瓷

在陶瓷领域,二硅化钨有助于开发能够承受极端条件的材料。 其超过 2160°C 的高熔点使其适用于需要材料在高温下保持完整性的应用 .

航空航天工业

航空航天工业得益于 WSi₂ 优异的抗氧化性。 它被研究用作钨基合金的保护涂层,这些合金经常暴露在恶劣的环境条件下 .

集成电路接触方案

二硅化钨被认为适用于先进集成电路 (ICs) 中晶体管接触方案的新型应用。 它的特性有利于创造更高效、更耐用的电子元件 .

绝缘体上硅 (SOI) 技术

WSi₂ 被探索用于绝缘体上硅技术,它可以用作埋入式高电导率层。 这种应用对于功率电子器件的进步至关重要 .

高温结构应用

由于其高熔点和稳定性,二硅化钨适用于在高温条件下运行的结构应用。 这包括发动机和涡轮机中经受持续热暴露的部件 .

保护涂层

该化合物优异的抗氧化性被利用于创建用于各种工业应用的保护涂层。 这些涂层通过防止腐蚀和磨损来帮助延长设备的使用寿命 .

材料合成研究

在科学研究中,WSi₂ 在受控条件下合成,以研究其晶体结构并预测新的改性。 这项研究对开发具有增强性能的新材料具有重要意义 .

安全和危害

Tungsten Silicide should be handled with care to avoid contact with skin and eyes, dust formation, and inhalation . Prolonged inhalation may cause pulmonary fibrosis known as silicosis . Tungsten compounds may be irritating to the eyes and respiratory tract .

未来方向

Tungsten Silicide has potential applications in the field of nanoelectronics and nanophotonics . It is being explored for use in superconducting nanowire single-photon detectors (SNSPDs) for dark matter detection . It is also being studied for its potential use in microelectromechanical systems, where it is mostly applied as thin films for the fabrication of microscale circuits .

属性

{ "Design of the Synthesis Pathway": "The synthesis of TUNGSTEN SILICIDE can be achieved through the reaction of tungsten and silicon at high temperatures. The reaction can be carried out through various methods such as chemical vapor deposition, sputtering, and reactive magnetron sputtering. The choice of method depends on the desired properties of the final product.", "Starting Materials": [ "Tungsten", "Silicon" ], "Reaction": [ "The reaction can be carried out through chemical vapor deposition by introducing a tungsten precursor and a silicon precursor into a reaction chamber.", "The precursors are then heated to high temperatures, typically between 500 and 1000 degrees Celsius.", "The heat causes the precursors to react and deposit a layer of tungsten silicide onto a substrate.", "Alternatively, the reaction can be carried out through sputtering by bombarding a tungsten target with ions in the presence of a silicon-containing gas.", "The ions cause the tungsten to sputter off the target and react with the silicon to form tungsten silicide on a substrate.", "In reactive magnetron sputtering, a magnetron is used to generate a plasma that ionizes the gas and the target material.", "The ionized gas reacts with the target material to form a thin film of tungsten silicide on a substrate." ] }

12039-88-2

分子式

Si2W

分子量

240.01 g/mol

InChI

InChI=1S/2Si.W

InChI 键

WQJQOUPTWCFRMM-UHFFFAOYSA-N

SMILES

[Si].[Si].[W]

规范 SMILES

[Si]#[W]#[Si]

12039-88-2

产品来源

United States

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